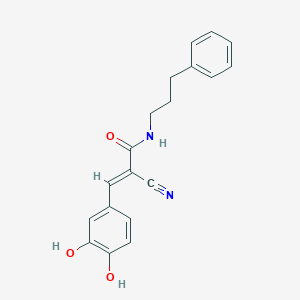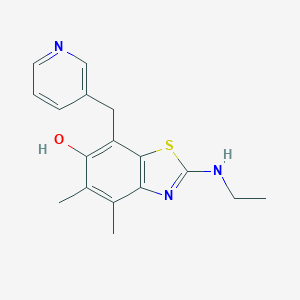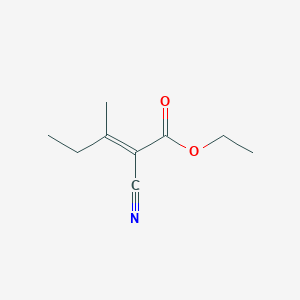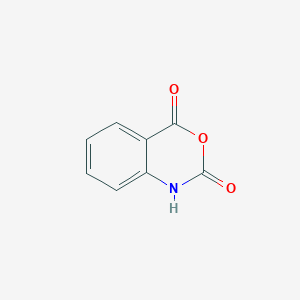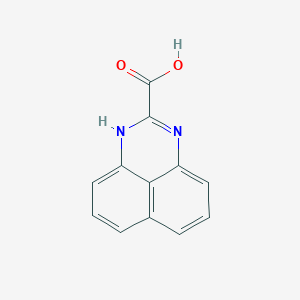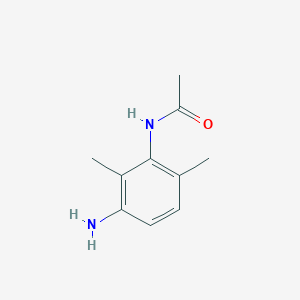
N-(3-amino-2,6-dimethylphenyl)acetamide
Descripción general
Descripción
The compound "N-(3-amino-2,6-dimethylphenyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss various related acetamide compounds with different substitutions on the phenyl ring and various biological activities. For instance, paper discusses the synthesis and molecular docking analysis of an anticancer drug, which is a different acetamide derivative. Similarly, paper describes a compound with a dimethylphenyl group, which shares some structural similarities with the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step reactions, including acetylation, ethylation, and condensation reactions, as described in paper . The synthesis typically starts with an acetophenone derivative, which undergoes reduction, acetylation, and further modifications to introduce the desired substituents on the phenyl ring. The yields of these reactions can be high, with improvements in the synthesis process leading to better yields and purity, as demonstrated in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide with an overall yield of 77% .
Molecular Structure Analysis
The molecular structures of related acetamide compounds are characterized by various spectroscopic techniques, including HNMR, LC-MS, and vibrational spectroscopy . The crystal structures often exhibit intermolecular hydrogen bonds, such as N-H···O and N-H···N interactions, which contribute to the stability of the crystal lattice . The molecular conformations can be influenced by intramolecular interactions, such as hydrogen bonds and steric effects from substituents on the phenyl ring .
Chemical Reactions Analysis
The acetamide compounds can participate in various chemical reactions, depending on their functional groups. The presence of amino groups, for example, can lead to the formation of hydrogen bonds and other intermolecular interactions that affect the reactivity and biological activity of the compounds . The substitution pattern on the phenyl ring can also influence the electronic properties and reactivity of the acetamide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. The vibrational spectroscopic signatures provide insights into the molecular vibrations and the effects of rehybridization and hyperconjugation on the molecules . The crystal packing and intermolecular interactions can be analyzed using Hirshfeld surface analysis, which reveals the nature and quantitative contributions of these interactions . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be investigated to understand the biological activity and potential therapeutic applications of these compounds .
Aplicaciones Científicas De Investigación
Toxicological Insights and Environmental Impacts
- Kennedy (2001) provides a comprehensive update on the biological effects of acetamide, formamide, and their mono and dimethyl derivatives. This review highlights the significance of these compounds in toxicology, including N-(3-amino-2,6-dimethylphenyl)acetamide, by discussing their commercial importance and the biological consequences of exposure. The study emphasizes the need for understanding the qualitative and quantitative variations in biological responses among these chemicals, suggesting implications for their safe and effective use (Kennedy, 2001).
Pharmacological Applications
- Iqbal, Ali, and Shahzadi (2015) review the antituberculosis activity of organotin complexes, including those derived from N-(3-amino-2,6-dimethylphenyl)acetamide. The review indicates that these complexes exhibit promising antituberculosis properties, which are influenced by the nature of the ligand environment and the structure of the compound. This suggests potential therapeutic applications of N-(3-amino-2,6-dimethylphenyl)acetamide derivatives in combating tuberculosis (Iqbal et al., 2015).
Chemical and Synthetic Organic Chemistry
- Kondo and Murakami (2001) discuss the development of synthetic organic chemistry based on the N-Ar axis, including compounds related to N-(3-amino-2,6-dimethylphenyl)acetamide. Their research focuses on the creation of chemoselective N-acylation reagents and the exploration of chiral ligands, indicating the compound's significance in advancing synthetic methodologies and applications in organic chemistry (Kondo & Murakami, 2001).
Propiedades
IUPAC Name |
N-(3-amino-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-4-5-9(11)7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXZREDVMSYCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357228 | |
| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-2,6-dimethylphenyl)acetamide | |
CAS RN |
100445-94-1 | |
| Record name | N-(3-amino-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

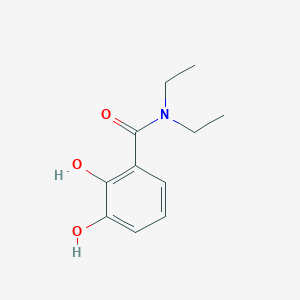

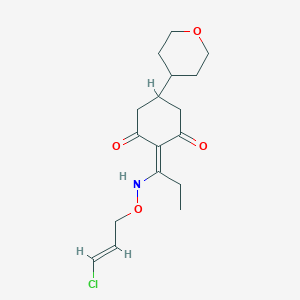
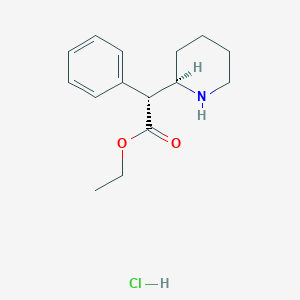
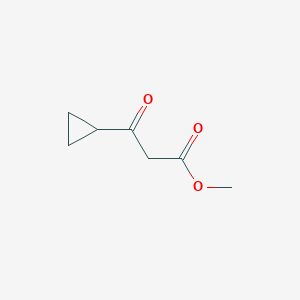
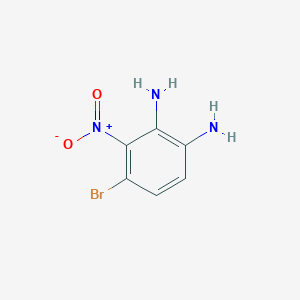
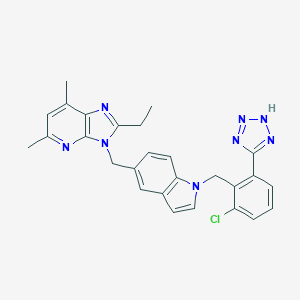
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
